trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733742-70-6
VCID: VC2281238
InChI: InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1
SMILES: CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-70-6

Cat. No.: VC2281238

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid - 733742-70-6

Specification

CAS No. 733742-70-6
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (1R,2R)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1
Standard InChI Key FZGOZGATZZWODF-CHWSQXEVSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O
SMILES CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Canonical SMILES CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O

Introduction

Chemical Structure and Properties

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is characterized by a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group in a trans configuration. The molecular formula of this compound is C15H18O3 with a molecular weight of 246.30 g/mol. The structure features a cyclohexane backbone where the substituents are arranged on opposite sides of the ring plane, resulting in the trans stereochemistry.

The IUPAC name for this compound is (1R,2R)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid. Its structure can be represented using various chemical notation systems:

PropertyValue
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
InChIInChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1
InChI KeyFZGOZGATZZWODF-CHWSQXEVSA-N
Canonical SMILESCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Isomeric SMILESCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O

The compound contains multiple functional groups that contribute to its reactivity profile:

  • A carboxylic acid group that can participate in hydrogen bonding and acid-base reactions

  • A ketone (benzoyl) group capable of nucleophilic addition reactions

  • An aromatic ring with a methyl substituent that can undergo various aromatic substitution reactions

Synthesis Methods

The synthesis of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically follows specific reaction pathways designed to establish the correct stereochemistry and functional group arrangement. Based on the available research, several methods have been documented.

Classical Synthetic Approaches

One established synthetic route involves a Friedel-Crafts acylation followed by oxidation:

  • Friedel-Crafts Acylation: Reaction of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride) to form the intermediate 2-(2-methylbenzoyl)cyclohexane.

  • Oxidation: The intermediate is subsequently oxidized using reagents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in the formation of the target compound.

Asymmetric Synthesis

More sophisticated approaches involve asymmetric synthesis to control the stereochemistry of the product. Research by Baiker et al. has demonstrated catalytic hydrogenation methods for preparing related compounds with high diastereoselectivity . Their work with (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates using supported rhodium and ruthenium catalysts achieved diastereomeric excesses of up to 96% . This approach could potentially be adapted for the synthesis of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid.

The mechanism for this stereoselective synthesis involves:

  • Formation of a chiral auxiliary complex

  • Preferential adsorption on the catalyst surface

  • Hydrogenation that proceeds with facial selectivity

  • Hydrolysis to release the final product with controlled stereochemistry

Chemical Reactions

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can participate in various chemical transformations due to its functional groups. The reaction types include:

Oxidation Reactions

The compound can undergo further oxidation reactions targeting either the methyl group on the aromatic ring or the cyclohexane backbone. Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed under appropriate conditions to achieve selective oxidation.

Reduction Reactions

Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the ketone and/or carboxylic acid groups to yield alcohols. The selectivity of these reductions can be controlled by the choice of reducing agent and reaction conditions.

Substitution Reactions

The aromatic ring bearing the methyl group can undergo electrophilic aromatic substitution reactions including:

  • Nitration (using nitric acid/sulfuric acid mixtures)

  • Halogenation (using chlorine or bromine with appropriate catalysts)

  • Sulfonation (using sulfuric acid)

Biological Activity

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid demonstrates several biological activities that make it relevant for pharmaceutical research:

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways. This activity may be attributed to its ability to modulate cyclooxygenase (COX) enzymes, similar to what has been observed with structurally related compounds.

Analgesic Effects

Studies suggest that trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has pain-relieving properties, likely connected to its anti-inflammatory activity. The mechanism may involve inhibition of prostaglandin synthesis, which is a common pathway for non-steroidal anti-inflammatory drugs.

Enzyme Inhibition

The compound's structure allows for specific interactions with enzyme active sites through:

  • Hydrogen bonding via the carboxylic acid group

  • π-π interactions through the aromatic ring

  • Hydrophobic interactions with the cyclohexane ring

These interactions enable the compound to potentially modulate enzyme activity, leading to its observed biological effects.

Research Applications

The unique structure and properties of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid make it valuable for various scientific applications:

Medicinal Chemistry

In drug discovery, this compound serves as:

  • A potential lead compound for developing anti-inflammatory agents

  • A structural scaffold for medicinal chemistry optimization

  • A pharmacophore for understanding structure-activity relationships

Organic Synthesis

As a building block in organic synthesis, it can be utilized for:

  • Construction of more complex molecules

  • Introduction of specific stereochemistry in target compounds

  • Development of novel chemical libraries for screening

Biochemical Studies

The compound has applications in biochemical research:

  • Investigating cyclohexane derivative interactions with biological molecules

  • Studying enzyme inhibition mechanisms

  • Developing probes for biological pathways

Comparative Analysis

To better understand the properties and potential applications of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid, a comparison with structurally related compounds provides valuable insights:

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Activity
trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acidC15H18O3Methyl group at ortho positionBaseline compound for comparison
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidC15H18O3Methyl group at para positionDifferent electronic distribution and potentially enhanced anti-inflammatory activity
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acidC16H20O3Ethyl group replacing methylIncreased lipophilicity affecting bioavailability
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acidC15H18O4Methoxy group instead of methylDifferent electronic properties and hydrogen bonding capabilities

The positional isomers display varying biological activities, likely due to differences in:

  • Electronic distribution affecting binding to target proteins

  • Steric properties influencing molecular recognition

  • Lipophilicity impacting membrane permeability

  • Metabolic stability determining pharmacokinetic profiles

Research on related compounds indicates that the positioning of substituents on the benzoyl ring significantly affects their interaction with biological targets, particularly enzymes involved in inflammatory pathways .

Structure-Activity Relationships

Analysis of structure-activity relationships provides insights into how modifications to the trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid structure might influence its biological activity:

Effect of Benzoyl Ring Substitution

The position and nature of substituents on the benzoyl ring significantly impact biological activity:

  • ortho-substitution (as in the title compound) may create steric hindrance affecting binding

  • para-substitution often enhances anti-inflammatory properties

  • electron-donating groups typically increase analgesic activity

  • electron-withdrawing groups may enhance binding to certain enzyme targets

Importance of Stereochemistry

The trans configuration of the substituents on the cyclohexane ring is crucial for biological activity, as seen in studies of similar compounds:

  • trans isomers typically exhibit stronger enzyme inhibition than cis isomers

  • the specific stereochemistry affects how the molecule orients in enzyme binding pockets

  • computational docking studies suggest that the trans configuration optimizes interactions with target proteins

Role of the Carboxylic Acid Group

The carboxylic acid moiety is essential for many of the compound's biological effects:

  • it forms critical hydrogen bonds with amino acid residues in target proteins

  • its acidic nature contributes to the compound's pharmacokinetic properties

  • modifications to this group (e.g., esterification) can alter bioavailability and activity profile

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